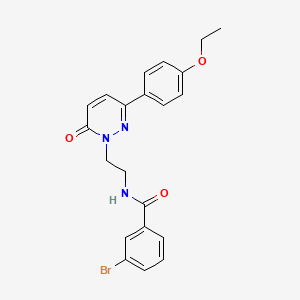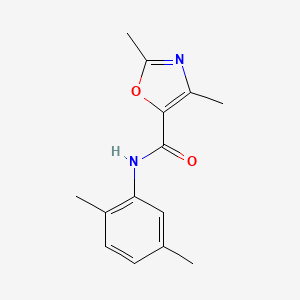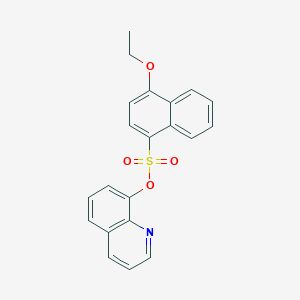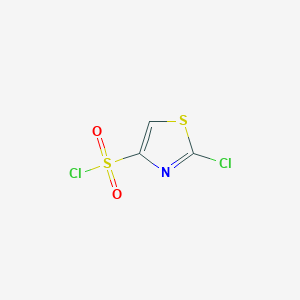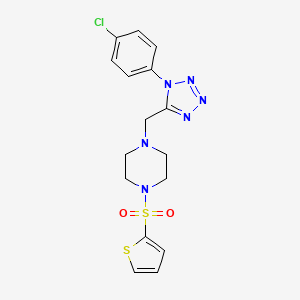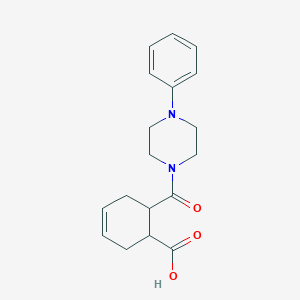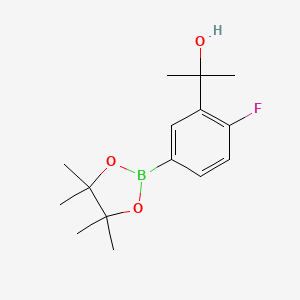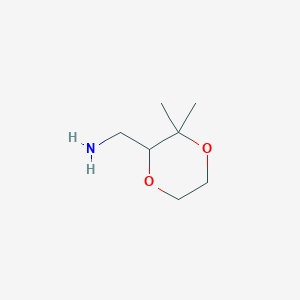
(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves different chemical reactions. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold utilizes a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Another compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, is synthesized through a polyphosphoric acid condensation route using p-Toluic hydrazide and glycine . These methods indicate the versatility of amine synthesis, which could be relevant for synthesizing (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. The novel 1,3-Dithiolane compound's structure was confirmed through 1H NMR and X-ray diffraction . Similarly, the molecular structure of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine would likely be elucidated using spectroscopic techniques and crystallography to ensure the correct synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For example, the reaction between 2,2-dimethylpropanal and methanamine to form E-imine products involves wall-associated water, indicating a surface-catalyzed process . This suggests that (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine could also undergo similar imine formation reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The papers provided do not directly discuss the properties of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, but they do describe the characterization of similar compounds using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques would be applicable to analyze the physical and chemical properties of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, such as solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A novel 1,3-Dithiolane Compound related to (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine was synthesized and characterized, showing potential in the development of new chemical compounds (Zhai Zhi-we, 2014).
- Research on (Anthracen-9-yl)methanamines, which are structurally related, led to the discovery of novel electron-transfer mediated reactions, contributing to the understanding of chemical bond formations (J. Vadakkan et al., 2005).
Catalysis and Chemical Reactions
- Investigations into the acid-catalyzed condensation of glycerol with related compounds provided insights into potential novel platform chemicals, highlighting the importance of this compound class in chemical synthesis (J. Deutsch et al., 2007).
Potential in Medical Research
- Schiff bases of 3-aminomethyl pyridine, which have a structural resemblance, were synthesized and showed promising anticonvulsant activity, indicating potential therapeutic applications (S. Pandey & R. Srivastava, 2011).
- Novel palladium and platinum complexes based on Pyrrole Schiff Bases, structurally related to (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, demonstrated strong anticancer activities, suggesting their potential in cancer treatment (S. Mbugua et al., 2020).
Environmental and Analytical Chemistry
- The fungicide Spiroxamine, which includes a (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine-like structure, was studied for its hydrolysis and extraction from soils, contributing to environmental monitoring and safety assessment (N. Rosales-Conrado, 2009).
Eigenschaften
IUPAC Name |
(3,3-dimethyl-1,4-dioxan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHVMWOBUMZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

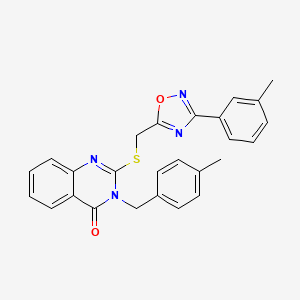

![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)
![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)

![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
